N1,N10-Bis(p-coumaroyl)spermidine

Description

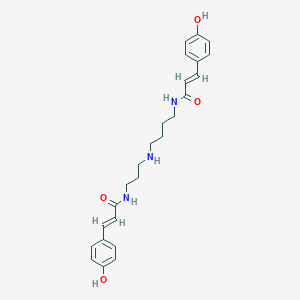

N(1),N(8)-bis(coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid. It has a role as a plant metabolite. It is an enamide, a polyphenol, a secondary amino compound and a secondary carboxamide. It derives from a spermidine and a trans-4-coumaric acid. It is a conjugate base of a N(1),N(8)-bis(coumaroyl)spermidine(1+).

Structure

2D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBCBMVQSCJMSA-VOMDNODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65715-79-9 | |

| Record name | N1,N10-Dicoumaroylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to N1,N10-Bis(p-coumaroyl)spermidine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate belonging to the phenylpropanoid family, found in various plant species and bee pollen. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and extraction, along with its role in cellular signaling pathways, are presented to facilitate further research and development.

Chemical Structure and Identification

This compound consists of a central spermidine (B129725) molecule symmetrically acylated at its terminal nitrogen atoms (N1 and N10) with p-coumaroyl groups. This structure imparts both lipophilic and hydrophilic characteristics, contributing to its biological activity.

Chemical Structure:

Chemical Structure of this compound

| Identifier | Value |

| IUPAC Name | (2E)-3-(4-Hydroxyphenyl)-N-(4-{[3-({(2E)-3-[4-hydroxyphenyl]prop-2-enoyl}amino)propyl]amino}butyl)prop-2-enamide[1] |

| Synonyms | N1,N10-Di-p-coumaroylspermidine, Dicoumaroyl Spermidine, N1,N8-Bis(4-coumaroyl)spermidine[2] |

| CAS Number | 114916-05-1[3][4] |

| Molecular Formula | C25H31N3O4[3][4] |

| Molecular Weight | 437.53 g/mol [3] |

| SMILES | C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCN)C(=O)/C=C/C2=CC=C(C=C2)O)O |

| InChI Key | MBTWTUUEUCILMG-VOMDNODZSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions.

| Property | Value | Source |

| Appearance | Powder | Commercial Suppliers |

| Melting Point | Not experimentally determined | - |

| Boiling Point (Predicted) | 776.2 ± 60.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| pKa (Predicted) | 9.77 ± 0.26 | [2] |

| LogP (Predicted) | 3.98940 | [6] |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the condensation reaction between spermidine and p-coumaric acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[7]

Workflow for the Synthesis of this compound:

References

- 1. This compound | CAS 114916-05-1 | ScreenLib [screenlib.com]

- 2. This compound (114916-05-1) for sale [vulcanchem.com]

- 3. This compound | 114916-05-1 [m.chemicalbook.com]

- 4. CAS 114916-05-1 | this compound [phytopurify.com]

- 5. Di- p-Coumaroyl Spermidine From Bee Pollen Alleviates Chronic Nonbacterial Prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 114916-05-1 | PEA91605 [biosynth.com]

- 7. orbi.umons.ac.be [orbi.umons.ac.be]

Preliminary Studies on the Bioactivity of N1,N10-Bis(p-coumaroyl)spermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species.[1] It is synthesized as a secondary metabolite, often in response to environmental stressors like UV radiation and pathogen attack.[1] The molecule's structure features a central spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms. This unique combination of a polyamine and a phenylpropanoid suggests a range of potential biological activities. This technical guide provides an in-depth overview of the preliminary studies on the bioactivity of this compound, focusing on its anti-inflammatory, antioxidant, potential anticancer, and neuroprotective effects.

Anti-inflammatory Bioactivity

Recent studies have begun to elucidate the anti-inflammatory properties of this compound. A notable study investigated its effects in a cellular model of chronic nonbacterial prostatitis, revealing significant reductions in key inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Markers

The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated RWPE-1 prostate epithelial cells.

| Inflammatory Marker | Concentration of this compound | Percentage Reduction |

| Interleukin-6 (IL-6) | 20 µM | 54.7% |

| Tumor Necrosis Factor-alpha (TNF-α) | 20 µM | 51.6% |

| Interleukin-1beta (IL-1β) | 20 µM | 55.8% |

| Nitric Oxide (NO) | 20 µM | 67% |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

-

Human prostate epithelial cells (RWPE-1) are cultured in appropriate media and conditions.

-

Cells are pre-treated with varying concentrations of this compound for a specified period.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathway: AMPK/mTOR

The anti-inflammatory effects of this compound have been linked to the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Activation of AMPK and subsequent inhibition of mTOR can lead to the upregulation of autophagy, a cellular process that plays a role in reducing inflammation.

References

The Antioxidant Potential of N1,N10-Bis(p-coumaroyl)spermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N10-Bis(p-coumaroyl)spermidine, a naturally occurring polyamine derivative found in various plant species, has garnered significant interest for its potential therapeutic applications, particularly its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, summarizing its known mechanisms of action, detailing relevant experimental protocols for antioxidant assessment, and visualizing key cellular pathways it modulates. While direct quantitative data on its free radical scavenging activity remains limited in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development.

Introduction

This compound is a phytochemical synthesized by plants, often in response to environmental stressors like UV radiation or pathogen attack[1]. Its unique structure, featuring a spermidine (B129725) backbone with p-coumaroyl groups attached to the terminal nitrogen atoms, underpins its biological activities[1]. The presence of phenolic moieties from the p-coumaric acid residues suggests inherent antioxidant potential, a characteristic of many polyphenolic compounds. This guide explores this potential in detail, providing a foundational resource for researchers in pharmacology, natural product chemistry, and drug development.

Chemical Structure and Properties

-

Molecular Formula: C₂₅H₃₁N₃O₄

-

Molecular Weight: 437.53 g/mol

-

Structure: A spermidine molecule where the primary amino groups are acylated by p-coumaric acid.

Antioxidant Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to modulate various biological pathways and interact with cellular targets, thereby protecting against oxidative stress[1]. Its mechanisms are believed to involve both direct radical scavenging and indirect cellular antioxidant effects.

Direct Radical Scavenging

The phenolic hydroxyl groups on the p-coumaroyl moieties are potential hydrogen donors, enabling the molecule to directly neutralize free radicals. However, specific quantitative data, such as IC50 values from standard assays like DPPH and ABTS, for the isolated this compound are not extensively reported in the available scientific literature.

Indirect Antioxidant Effects via Nrf2 Pathway Activation

A key mechanism underlying the antioxidant effects of many phytochemicals is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct studies on this compound's effect on this pathway are emerging, the spermidine component itself has been shown to be a non-canonical inducer of Nrf2[][3].

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation[]. Upon exposure to oxidative stress or in the presence of Nrf2 activators, this interaction is disrupted. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Spermidine has been shown to induce Nrf2 signaling through mechanisms that include competing with KEAP1 for Nrf2 binding and accelerating the p62-dependent autophagic degradation of KEAP1[][3]. This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). It is plausible that this compound leverages this activity of its spermidine backbone.

Quantitative Antioxidant Data

As of the time of this publication, specific IC50 values for this compound from in vitro antioxidant assays are not widely available in peer-reviewed literature. The table below summarizes the qualitative antioxidant activity and related data.

| Assay | Compound/Extract | Result | Reference |

| General | This compound | Possesses antioxidant properties. | [1] |

| Cellular | Spermidine | Reduces intracellular Reactive Oxygen Species (ROS). | [4][5][6] |

| Cellular | Spermidine | Improves antioxidant capacity in cells and tissues. | |

| DPPH | Dichloromethane-partitioned Mimosa diplotricha bee pollen (containing spermidine derivatives) | EC50: 54.66 ± 3.45 µg/mL | |

| ABTS | Dichloromethane-partitioned Mimosa diplotricha bee pollen (containing spermidine derivatives) | EC50: 24.56 ± 2.99 µg/mL |

Experimental Protocols

Detailed methodologies for key in vitro and cell-based antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

-

Add the DPPH solution to each well (e.g., 100 µL).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and positive control.

-

Add a small volume of the diluted sample or standard to a 96-well plate (e.g., 10 µL).

-

Add the diluted ABTS•+ solution to each well (e.g., 190 µL).

-

Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

Determine the IC50 value from a plot of inhibition percentage versus concentration.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator

-

Test compound

-

Positive control (e.g., Quercetin)

-

Black 96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a black 96-well plate at a suitable density and culture until confluent.

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with the test compound or positive control at various concentrations in culture medium containing DCFH-DA (e.g., 25 µM) for 1 hour.

-

Remove the treatment medium and wash the cells with PBS.

-

Add a solution of AAPH (e.g., 600 µM) in PBS to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.

-

The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time.

-

The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of antioxidant therapies. Its proposed dual mechanism of direct radical scavenging and indirect effects via Nrf2 pathway modulation warrants further investigation. A critical next step for the research community is to conduct rigorous in vitro antioxidant assays to determine the specific IC50 values of the purified compound. Furthermore, detailed cellular and in vivo studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic potential in oxidative stress-related diseases. This guide provides the foundational knowledge and experimental frameworks to facilitate these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 3. This compound - Immunomart [immunomart.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of exogenous spermidine on autophagy and antioxidant capacity in ovaries and granulosa cells of Sichuan white geese - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical content, especially spermidine derivatives, presenting antioxidant and antilipoxygenase activities in Thai bee pollens [PeerJ] [peerj.com]

Methodological & Application

Chemical Synthesis of N1,N10-Bis(p-coumaroyl)spermidine for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species, demonstrating significant potential in research and drug development due to its antioxidant and anti-inflammatory properties. This document provides detailed protocols for the chemical synthesis, purification, and biological evaluation of this compound for research purposes. The methodologies outlined herein are intended to enable researchers to produce and characterize this compound for further investigation into its mechanisms of action and potential therapeutic applications.

Introduction

This compound is a phenylpropanoid derivative composed of a spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms.[1][2] This unique structure, combining a polyamine and a hydroxycinnamic acid, contributes to its diverse biological activities.[1] Found in plants, it is believed to play a role in defense mechanisms against pathogens and environmental stress.[2] For research and drug development, its antioxidant and anti-inflammatory effects are of particular interest. This document details the chemical synthesis and purification of this compound and provides protocols for assessing its biological activity, specifically its antioxidant capacity and its role in the AMPK/mTOR signaling pathway, a key regulator of cellular metabolism and autophagy.[3]

Chemical Synthesis and Purification

The chemical synthesis of this compound involves the condensation of spermidine with p-coumaric acid.[1] A common method for this amide bond formation is through the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Subsequent purification is critical to isolate the desired product from starting materials and byproducts. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for purifying similar coumaroyl-spermidine analogs.

Materials and Reagents

-

p-Coumaric acid

-

Spermidine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (MeOH)

-

Chloroform

-

Water (deionized)

-

Silica gel for column chromatography

-

Solvents for High-Speed Counter-Current Chromatography (HSCCC): Chloroform, Methanol, Water (analytical grade)

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for synthesizing phenolamides.[4]

-

Reaction Setup:

-

In a round-bottom flask, dissolve p-coumaric acid (2.5 mmol, 62.5 mM) in 40 mL of anhydrous dichloromethane.

-

In a separate flask, dissolve spermidine (0.74 mmol, 18.5 mM) in a suitable solvent and add it to the p-coumaric acid solution.

-

-

Coupling Reaction:

-

To the stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (10 mmol, 250 mM) in 10 mL of anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.[4] The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

-

Work-up:

-

After 24 hours, filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the purification of tri-p-coumaroylspermidine isomers.

-

HSCCC System Preparation:

-

Prepare a two-phase solvent system composed of chloroform-methanol-water (1:1:1, v/v/v).

-

Equilibrate the HSCCC column by pumping the lower phase (stationary phase) at a flow rate of 15.0 mL/min until the column is full.

-

-

Sample Loading and Separation:

-

Dissolve the crude product in the upper phase (mobile phase).

-

Set the column rotation speed to 850 rpm and pump the upper phase into the column at a flow rate of 2.0 mL/min.

-

Inject the sample solution.

-

-

Fraction Collection and Analysis:

-

Monitor the effluent at 280 nm.

-

Collect fractions based on the chromatogram peaks.

-

Analyze the purity of the fractions by High-Performance Liquid Chromatography (HPLC).

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Synthesis and Purification Workflow

References

- 1. This compound (114916-05-1) for sale [vulcanchem.com]

- 2. This compound | 114916-05-1 | PEA91605 [biosynth.com]

- 3. Spermidine ameliorates liver ischaemia-reperfusion injury through the regulation of autophagy by the AMPK-mTOR-ULK1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

Quantification of N1,N10-Bis(p-coumaroyl)spermidine Using High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in a variety of plant species. It is synthesized as a secondary metabolite, often in response to environmental stressors such as pathogen attack or UV radiation[1]. This molecule consists of a central spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms[1][2]. Due to its antioxidant properties and its role in plant defense mechanisms, this compound is of growing interest for its potential applications in agriculture and human health[1]. Accurate and reliable quantification of this compound is crucial for research and development in these fields.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Data Presentation

The following table summarizes quantitative data for coumaroyl-spermidine derivatives from relevant studies.

| Sample Matrix | Analyte(s) | Method | Concentration / Amount | Reference |

| Dried Safflower (Carthamus tinctorius) Residues | Total p-coumaroylspermidines | HPLC | 64.86 ± 0.41% of the extract | [3] |

| Safflower (Carthamus tinctorius) | N1, N5, N10-(E)-tri-p-coumaroylspermidine | HSCCC & HPLC | 1.3 mg from 100 mg of crude sample | [4] |

| Safflower (Carthamus tinctorius) | N1(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine | HSCCC & HPLC | 4.4 mg from 100 mg of crude sample | [4] |

| Safflower (Carthamus tinctorius) | N1(Z)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine | HSCCC & HPLC | 7.2 mg from 100 mg of crude sample | [4] |

| Safflower (Carthamus tinctorius) | N1, N5, N10-(Z)-tri-p-coumaroylspermidine | HSCCC & HPLC | 11.5 mg from 100 mg of crude sample | [4] |

| Maize (Zea mays) Seeds | High levels of N1,N10-di-p-coumaroylspermidine | HPLC | Detected at high levels (specifics not quantified) | [3] |

Experimental Protocols

This section details the methodologies for the extraction and HPLC-UV analysis of this compound.

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

-

Plant tissue (e.g., leaves, seeds, flowers)

-

Liquid nitrogen

-

75% Ethanol (EtOH)

-

Mortar and pestle or a suitable homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

Procedure:

-

Freeze the plant tissue sample in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extract the powdered tissue with 75% EtOH (e.g., 1 gram of tissue in 10 mL of 75% EtOH).

-

Vortex the mixture thoroughly and sonicate for 30 minutes.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before HPLC injection.

-

For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering compounds.

HPLC-UV Quantification Protocol

This protocol is adapted from a validated method for the analysis of coumaroylspermidine derivatives.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Diode Array Detector (DAD).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm particle size)

-

Mobile Phase: 47% Methanol in water (Isocratic)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelengths: 270 nm, 280 nm, 290 nm, and 300 nm. A wavelength of approximately 280 nm or 300 nm is recommended for p-coumaroyl derivatives.

Standard Curve Preparation:

-

Prepare a stock solution of this compound standard of known purity in the mobile phase.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

-

Inject each standard solution into the HPLC system and record the peak area at the chosen wavelength.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.

Quantification:

-

Inject the prepared sample extracts into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Record the peak area of the analyte in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

References

Application Note: Quantitative Analysis of N1,N10-Bis(p-coumaroyl)spermidine using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring phenolamide found in various plant species, including pollen and other plant tissues[1]. As a secondary metabolite, it plays a significant role in plant defense mechanisms against pathogens and environmental stress. Recent studies have highlighted its potential therapeutic properties, including anti-inflammatory effects, by modulating key cellular signaling pathways such as the AMPK/mTOR pathway[2]. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological functions and exploring its potential as a therapeutic agent.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The protocol covers sample preparation from plant tissues, chromatographic separation, and mass spectrometric detection and includes representative validation data.

Experimental Protocols

1. Sample Preparation (from Plant Tissue)

This protocol is a general guideline and may require optimization based on the specific plant matrix.

-

Materials:

-

Plant tissue (fresh, frozen, or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Extraction Solvent: 80% Methanol (B129727) in ultrapure water

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or Nylon)

-

HPLC vials

-

-

Procedure:

-

Homogenization: Weigh approximately 100 mg of finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, it is recommended to flash-freeze in liquid nitrogen before grinding to prevent enzymatic degradation.

-

Extraction: Add 1.5 mL of pre-chilled 80% methanol to the tube.

-

Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid debris.

-

Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 1.0 mL of 80% methanol to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1 min: 5% B

-

1-23 min: 5% to 100% B

-

23-27 min: 100% B

-

27.1-30 min: 5% B (re-equilibration)

-

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed for this compound based on its structure (Molecular Formula: C₂₅H₃₁N₃O₄, Molecular Weight: 437.54). The precursor ion would be the protonated molecule [M+H]⁺ at m/z 438.2. Product ions are generated from the fragmentation of the p-coumaroyl moieties and the spermidine (B129725) backbone.

-

Note: The optimal collision energies should be determined experimentally for the specific instrument used.

-

Data Presentation

The following tables summarize the representative quantitative data for the LC-MS/MS method for this compound analysis. Disclaimer: The following data are illustrative examples based on typical performance for similar validated methods and should be confirmed by in-house validation.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |

| 5 | 98.5 | 6.8 |

| 50 | 101.2 | 4.5 |

| 500 | 99.8 | 3.2 |

Table 3: Mass Spectrometric Parameters (Proposed)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) (Illustrative) |

| This compound | 438.2 | 147.1 | 100 | 25 |

| 438.2 | 292.2 | 100 | 20 |

Mandatory Visualization

Caption: Experimental workflow for this compound analysis.

Caption: Proposed signaling pathway of this compound.

References

N1,N10-Bis(p-coumaroyl)spermidine: Application Notes and Protocols for Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the antioxidant activity of N1,N10-Bis(p-coumaroyl)spermidine using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

This compound is a naturally occurring polyamine found in various plants, and it is recognized for its potential antioxidant properties.[1][2] These properties are attributed to the phenolic hydroxyl groups on the p-coumaroyl moieties, which can donate hydrogen atoms or electrons to neutralize free radicals. This document offers standardized procedures to quantify this antioxidant potential, aiding in the research and development of new therapeutic agents.

Data Presentation

The antioxidant capacity of a substance is often evaluated using multiple assays, as different methods reflect various aspects of antioxidant action. Below is a summary of quantitative data for a fraction enriched in spermidine (B129725) derivatives, including this compound, from a study on Thai bee pollens. It is important to note that these values represent a highly purified extract and not the isolated compound.

| Antioxidant Assay | Parameter | Value | Reference Compound |

| DPPH Radical Scavenging | EC50 | 54.66 ± 3.45 µg/mL | Ascorbic Acid |

| FRAP | Ferric Reducing Power | 3466.17 ± 81.30 µmole Fe²⁺/g | Trolox |

Note: The data presented is for a dichloromethane-partitioned extract of Mimosa diplotricha bee pollen, which was further enriched by silica (B1680970) gel column chromatography and HPLC.[3]

Experimental Protocols

DPPH Radical Scavenging Activity Assay

Principle:

The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or ethanol), spectrophotometric grade

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

-

Preparation of Test Sample and Control:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Create a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Prepare a similar dilution series for the positive control (e.g., ascorbic acid).

-

-

Assay:

-

In a 96-well plate, add 20 µL of each sample dilution or standard to the wells.

-

Add 180 µL of the 0.1 mM DPPH solution to each well.

-

For the blank (control), add 20 µL of the solvent used for the sample and 180 µL of the DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the blank (DPPH solution without sample).

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50/EC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 (or EC50) value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle:

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the reducing power of the antioxidant.

Materials:

-

This compound

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

-

Trolox (or other suitable standard)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Sample and Standard:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions to be tested.

-

Prepare a standard curve using a series of dilutions of ferrous sulfate (e.g., 100 to 2000 µM).

-

-

Assay:

-

In a 96-well plate, add 20 µL of each sample dilution or standard to the wells.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

-

Mix gently and incubate at 37°C for a specified time (e.g., 4-30 minutes). The incubation time should be consistent across all samples.

-

-

Measurement: Measure the absorbance of each well at 593 nm.

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

-

Visualizations

References

Application of N1,N10-Bis(p-coumaroyl)spermidine in Phytopathology Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species. As a secondary metabolite, it plays a significant role in plant defense mechanisms against pathogens and environmental stress.[1] This compound belongs to the phenylpropanoid class and is synthesized by plants in response to stimuli such as pathogen attack or UV radiation.[1] Its unique structure, consisting of a spermidine (B129725) backbone with p-coumaroyl groups attached to the terminal nitrogen atoms, confers its biological activity.[1][2] Research into this compound and related compounds has highlighted their potential as antifungal agents, making them valuable subjects for phytopathology studies and the development of novel crop protection strategies.[3][4]

These application notes provide an overview of the use of this compound in phytopathology, including its antifungal activity, proposed mechanism of action, and detailed protocols for its study.

Antifungal Activity

While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar polyamine conjugates, such as di-p-coumaroyl-caffeoylspermidine and tri-p-coumaroylspermidine, have demonstrated significant antifungal properties. These compounds serve as a valuable proxy for understanding the potential efficacy of this compound.

Table 1: Antifungal Activity of Related Spermidine Conjugates

| Compound | Target Pathogen | Assay Type | Concentration | Observed Effect | Reference |

| Di-p-coumaroyl-caffeoylspermidine | Pyrenophora avenae (oat leaf stripe) | Mycelial Growth Inhibition | 100 µM | Reduction in mycelial growth | [3] |

| Tri-p-coumaroylspermidine | Pyrenophora avenae (oat leaf stripe) | Mycelial Growth Inhibition | Not specified | Reduction in mycelial growth | [3] |

| Di-p-coumaroyl-caffeoylspermidine | Blumeria graminis f. sp. hordei (barley powdery mildew) | In vivo (Post-inoculation) | Not specified | Reduction in powdery mildew infection | [3] |

| Tri-p-coumaroylspermidine | Blumeria graminis f. sp. hordei (barley powdery mildew) | In vivo (Post-inoculation) | Not specified | Reduction in powdery mildew infection | [3] |

| Di-p-coumaroyl-caffeoylspermidine | Blumeria graminis f. sp. hordei (barley powdery mildew) | In vivo (Pre-inoculation) | Not specified | Significant reduction in powdery mildew infection | [3] |

Proposed Mechanism of Action

The antifungal activity of spermidine conjugates like this compound is believed to be linked to the disruption of polyamine metabolism in the target pathogen. Polyamines are essential for fungal growth and development. Studies on related compounds have shown an impact on key enzymes in the polyamine biosynthesis pathway. For instance, di-p-coumaroyl-caffeoylspermidine has been observed to reduce the activity of S-adenosylmethionine decarboxylase (AdoMetDC), a crucial enzyme in the synthesis of spermidine and spermine.[3] This inhibition leads to a depletion of essential polyamines, thereby hindering fungal growth.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the application of this compound in phytopathology.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is adapted from general fungal inhibition assays and can be used to determine the effect of this compound on the mycelial growth of various fungal pathogens.

Materials:

-

This compound (purity >95%)

-

Fungal pathogen of interest (e.g., Pyrenophora avenae, Fusarium spp., Botrytis cinerea)

-

Potato Dextrose Agar (PDA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Media Preparation: Autoclave PDA medium and cool it to 45-50°C.

-

Incorporation of Compound: Add the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Also, prepare a control plate with an equivalent amount of DMSO.

-

Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the fungal pathogen, in the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

-

-

Caption: Workflow for in vitro antifungal activity assay.

In Vivo Plant Treatment and Pathogen Challenge

This protocol describes how to assess the protective effect of this compound on plants against fungal infection. This example is based on a foliar application for the control of powdery mildew.

Materials:

-

This compound

-

Susceptible host plants (e.g., barley seedlings for powdery mildew)

-

Fungal pathogen inoculum (e.g., Blumeria graminis f. sp. hordei conidia)

-

Tween 20 or other suitable surfactant

-

Spray bottle

-

Controlled environment growth chamber

Procedure:

-

Plant Growth: Grow susceptible barley seedlings in a controlled environment (e.g., 20°C, 16h light/8h dark cycle) until the two-leaf stage.

-

Treatment Solution Preparation: Prepare treatment solutions of this compound at various concentrations (e.g., 50 µM, 100 µM, 200 µM) in water with a small amount of Tween 20 (0.02% v/v) to ensure adhesion. Prepare a control solution with water and Tween 20 only.

-

Application:

-

Pre-inoculation (Protective): Spray the seedlings with the treatment and control solutions until runoff. Allow the leaves to dry for 24 hours before inoculation.

-

Post-inoculation (Curative): Inoculate the seedlings with the pathogen first and then apply the treatment and control solutions 24 hours later.

-

-

Inoculation: Inoculate the seedlings by gently shaking sporulating colonies over the plants to achieve a uniform distribution of conidia.

-

Incubation: Place the inoculated plants in a high-humidity environment for 24 hours to promote infection, then return them to the original growth conditions.

-

Disease Assessment: 7-10 days after inoculation, assess the disease severity by counting the number of pustules per leaf or by using a disease severity rating scale.

-

Data Analysis: Compare the disease severity in the treated plants with the control plants to determine the percentage of disease reduction.

Caption: Workflow for in vivo plant treatment and pathogen challenge.

Conclusion

This compound and its related compounds represent a promising class of natural products for the management of plant diseases. Their role in plant defense and their demonstrated antifungal activity warrant further investigation. The protocols outlined above provide a framework for researchers to explore the potential of this compound in various phytopathological systems. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its application for crop protection, and exploring its broader spectrum of activity against other plant pathogens.

References

Application Notes and Protocols for the Experimental Use of N1,N10-Bis(p-coumaroyl)spermidine as a Phytoalexin Elicitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine derivative found in various plant species.[1] It is synthesized as part of the plant's secondary metabolism, often in response to environmental stimuli such as pathogen attack or UV radiation.[1] This compound is a member of the hydroxycinnamic acid amides (HCAAs), which are known to play a significant role in plant defense mechanisms. HCAAs contribute to the reinforcement of cell walls and possess antimicrobial properties, thereby providing protection against pathogens. While direct evidence for this compound as a classical phytoalexin elicitor is still emerging, its structural similarity to other known defense-related compounds and its role in the broader context of plant immunity suggest its potential to stimulate the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to infection or stress.

These application notes provide a framework for investigating the potential of this compound as a phytoalexin elicitor. The protocols outlined below are based on established methodologies for studying phytoalexin induction and can be adapted to various plant systems.

Data Presentation: Hypothetical Elicitor Activity

The following tables present hypothetical quantitative data to illustrate the potential dose-dependent and time-course effects of this compound on the elicitation of a model phytoalexin, resveratrol (B1683913), in grapevine cell cultures. Note: This data is for illustrative purposes and needs to be experimentally validated.

Table 1: Dose-Response of Resveratrol Induction by this compound in Grapevine Cell Suspension Cultures (48 hours post-elicitation)

| Concentration of Elicitor (µM) | Resveratrol Concentration (µg/g fresh weight) |

| 0 (Control) | 5.2 ± 1.1 |

| 10 | 25.8 ± 3.5 |

| 50 | 89.4 ± 7.2 |

| 100 | 152.1 ± 12.6 |

| 200 | 145.3 ± 11.9 |

Table 2: Time-Course of Resveratrol Induction by 100 µM this compound in Grapevine Cell Suspension Cultures

| Time (hours) | Resveratrol Concentration (µg/g fresh weight) |

| 0 | 4.9 ± 0.9 |

| 12 | 45.6 ± 4.1 |

| 24 | 98.2 ± 8.7 |

| 48 | 155.3 ± 13.2 |

| 72 | 121.7 ± 10.5 |

Experimental Protocols

Protocol 1: Phytoalexin Elicitation in Plant Cell Suspension Cultures

This protocol describes the application of this compound to plant cell suspension cultures to assess its phytoalexin elicitor activity.

Materials:

-

Plant cell suspension culture (e.g., grapevine, Vitis vinifera)

-

This compound (stock solution in DMSO)

-

Growth medium for the specific cell culture

-

Sterile flasks

-

Orbital shaker

-

Sterile pipettes and tips

-

Dimethyl sulfoxide (B87167) (DMSO)

Methodology:

-

Preparation of Elicitor Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.

-

Cell Culture Preparation: Subculture the plant cell suspension into fresh growth medium 3-4 days before the experiment to ensure they are in the exponential growth phase.

-

Elicitation:

-

Aliquot a defined volume of the cell suspension into sterile flasks.

-

Add the this compound stock solution to the flasks to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).

-

For the control, add an equivalent volume of DMSO without the elicitor.

-

Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

-

-

Incubation: Incubate the flasks on an orbital shaker at the appropriate temperature and light conditions for the specific cell culture.

-

Sampling: Harvest the cells and the culture medium at different time points (e.g., 0, 12, 24, 48, 72 hours) post-elicitation. Separate the cells from the medium by vacuum filtration or centrifugation. Freeze the samples immediately in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of a model phytoalexin, resveratrol, from elicited plant cells.

Materials:

-

Frozen plant cell samples

-

Extraction solvent (e.g., 80% methanol)

-

HPLC system with a C18 column and a UV or diode-array detector

-

Resveratrol standard

-

Solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

-

Syringe filters (0.22 µm)

Methodology:

-

Extraction:

-

Grind the frozen cell samples to a fine powder in liquid nitrogen.

-

Extract a known weight of the powdered tissue with the extraction solvent (e.g., 1:10 w/v) by vortexing and sonication.

-

Centrifuge the extract to pellet the cell debris.

-

Collect the supernatant.

-

-

Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

HPLC Analysis:

-

Inject the filtered sample into the HPLC system.

-

Separate the compounds using a suitable gradient elution program on a C18 column.

-

Detect resveratrol at its characteristic wavelength (e.g., 306 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the resveratrol standard.

-

Quantify the amount of resveratrol in the samples by comparing the peak area with the standard curve.

-

Express the results as µg of phytoalexin per gram of fresh or dry weight of the cells.

-

Protocol 3: Analysis of Defense Gene Expression by RT-qPCR

This protocol describes the analysis of the expression of key genes involved in phytoalexin biosynthesis, such as Stilbene Synthase (STS) for resveratrol production.

Materials:

-

Frozen plant cell samples

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for the target gene (e.g., STS) and a reference gene (e.g., Actin or Ubiquitin)

-

RT-qPCR instrument

Methodology:

-

RNA Extraction: Extract total RNA from the frozen cell samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.

-

RT-qPCR:

-

Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.

-

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene, normalized to the expression of the reference gene.

Mandatory Visualizations

Caption: Proposed signaling pathway for phytoalexin elicitation.

Caption: Experimental workflow for phytoalexin elicitation.

References

Troubleshooting & Optimization

Technical Support Center: N1,N10-Bis(p-coumaroyl)spermidine Extraction

Welcome to the technical support center for the extraction of N1,N10-Bis(p-coumaroyl)spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly extracted?

A1: this compound is a naturally occurring polyamine derivative, specifically a phenylpropanoid, found in various plants. It is often synthesized as part of the plant's secondary metabolism, particularly in response to environmental stimuli like pathogen attacks or UV radiation.[1] It can be isolated from sources such as Fagales pollen, the herbs of Exochorda racemosa, and the roots of Microdesmis keayana.

Q2: What are the general properties and solubility of this compound?

A2: this compound is a polyphenol with the molecular formula C₂₅H₃₁N₃O₄. It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. It is considered practically insoluble in water.

Q3: Which extraction methods are most suitable for obtaining this compound?

A3: Solvent extraction is the most common method for isolating this compound and related phenolic compounds from plant materials. Techniques such as maceration, sonication, and Soxhlet extraction can be employed. The choice of method will depend on the plant matrix, available equipment, and the desired scale of extraction. For related compounds, methanolic extraction has been successfully used.[2][3]

Q4: How should I prepare my plant material for extraction?

A4: Proper preparation of the plant material is crucial for efficient extraction. The material should be dried to reduce moisture content, which can interfere with extraction efficiency and promote microbial growth. It should then be ground into a fine, uniform powder to increase the surface area available for solvent penetration.

Q5: What are the typical yields I can expect for this compound?

A5: The yield of this compound is highly variable and depends on several factors, including the plant species, the part of the plant used (e.g., roots, pollen), geographical location, harvest time, and the extraction method employed. Quantitative data for specific percentage yields are not widely published, but optimization of the extraction protocol is key to maximizing recovery.

Experimental Protocols

General Solvent Extraction Protocol for this compound

This protocol describes a general procedure for the solvent extraction of this compound from dried plant material at a laboratory scale.

1. Preparation of Plant Material:

-

Weigh approximately 20-50 g of dried and finely powdered plant material. Ensure the particle size is consistent to allow for uniform solvent penetration.

2. Extraction:

-

Place the powdered material into a suitable flask.

-

Add an appropriate solvent. Based on extractions of similar compounds, a starting point could be 70-80% methanol (B129727) or ethanol (B145695) in water.[4] A solvent-to-sample ratio of 10:1 to 20:1 (v/w) is recommended.

-

For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.

-

For a more rapid extraction, sonicate the mixture for 30-60 minutes or perform extraction at a moderately elevated temperature (e.g., 40-50°C) for 2-4 hours. Be cautious with temperature, as excessive heat can degrade phenolic compounds.[5]

3. Filtration and Concentration:

-

Separate the extract from the solid plant material by filtration or centrifugation.

-

Repeat the extraction process on the plant residue 2-3 times to maximize yield.

-

Combine the supernatants.

4. Solvent Removal:

-

Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to avoid thermal degradation of the target compound.

5. Purification (Optional but Recommended):

-

The resulting crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography. For compounds of this nature, Reverse-Phase (RP-C18) column chromatography is often effective.[3][6]

Workflow for Extraction and Purification

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting and Optimization

This guide is in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Area 1: Low Extraction Yield

Q: My final yield of this compound is very low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors throughout the extraction process. Consider the following points for optimization:

-

Is the plant material of good quality and correctly prepared?

-

Solution: Verify the botanical identity and ensure it was harvested at the optimal time. The material should be properly dried and stored in a cool, dark, dry place to prevent degradation of phenolic compounds. Ensure the material is ground to a fine, uniform powder to maximize surface area for extraction.

-

-

Is the extraction solvent optimal?

-

Solution: The polarity of the solvent is critical. While methanol and ethanol are good starting points, the ideal solvent may be a mixture with water.[7] Experiment with different ratios (e.g., 50%, 70%, 95% alcohol in water) to find the optimal polarity for this compound. The use of slightly acidified solvents (e.g., with 0.1% formic or acetic acid) can sometimes improve the extraction of phenolic compounds by enhancing cell wall permeability and compound stability.

-

-

Are the extraction time and temperature appropriate?

-

Solution: Increasing time and temperature can enhance solubility, but prolonged exposure to high temperatures can cause degradation.[5] If using maceration, ensure sufficient time for the solvent to penetrate the plant matrix. If using heat-assisted extraction, try to keep the temperature moderate (e.g., 40-50°C) and monitor for potential degradation. An optimal extraction time should be determined experimentally.

-

-

Is the solvent-to-sample ratio adequate?

-

Solution: A low solvent-to-sample ratio can lead to saturation of the solvent and incomplete extraction. Increasing the ratio can improve the yield, but using an excessive amount of solvent will be inefficient. A ratio of 10:1 to 20:1 (v/w) is a good starting point.[5]

-

-

Are you performing repeated extractions?

-

Solution: A single extraction is often insufficient to recover all the target compound. It is highly recommended to re-extract the plant residue two to three times and combine the extracts to maximize recovery.

-

Troubleshooting Logic Tree

Caption: A decision tree for troubleshooting low extraction yields.

Problem Area 2: Compound Degradation

Q: I suspect my target compound is degrading during the extraction process. What are the signs and how can I prevent this?

A: Degradation can be indicated by the appearance of unexpected peaks in your analysis (e.g., HPLC) or a change in the color of your extract. This compound, being a phenolic compound, is susceptible to oxidation and thermal degradation.

-

Are you using excessive heat?

-

Solution: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at a low temperature (<50°C) and consider performing the extraction at room temperature or with minimal heating.

-

-

Is the extract exposed to light or air for prolonged periods?

-

Solution: Phenolic compounds can be sensitive to light and oxidation. Store your extracts in amber-colored vials and minimize exposure to air. Consider working under an inert atmosphere (e.g., nitrogen) if degradation is a significant issue.

-

-

Is the pH of the extraction solvent appropriate?

-

Solution: Extreme pH values can cause hydrolysis or degradation of phenolic compounds. While slightly acidic conditions can be beneficial, strongly acidic or alkaline conditions should generally be avoided unless specifically required for a particular plant matrix.

-

Data Presentation

The following table summarizes the key parameters influencing the extraction of this compound and their expected impact on yield. This data is based on general principles of phenolic compound extraction.

| Parameter | Condition | Expected Impact on Yield | Considerations |

| Solvent Type | Methanol, Ethanol, Acetone | High (Methanol often efficient for polyphenols) | Ethanol is less toxic and often preferred for applications in drug development. |

| Solvent-Water Ratio | 50-80% Alcohol in Water | Generally higher than pure solvent | Water increases solvent penetration into the plant matrix. |

| Temperature | Room Temp. vs. 40-60°C | Higher temp increases solubility | Risk of thermal degradation increases with temperature.[5] |

| Extraction Time | 1-2 hours vs. 24 hours | Longer time may increase yield | Increased risk of degradation with prolonged time, especially at higher temperatures.[5] |

| Particle Size | Fine Powder vs. Coarse Material | Fine powder significantly increases yield | Increases surface area for solvent contact. |

| Solvent pH | Neutral vs. Slightly Acidic | Slightly acidic may improve yield | Improves cell lysis and can stabilize phenolic compounds. |

| Number of Extractions | Single vs. Multiple (2-3) | Multiple extractions significantly increase yield | A single extraction is often incomplete. |

References

- 1. This compound | 114916-05-1 | PEA91605 [biosynth.com]

- 2. N1,N5,N10-Tris(4-hydroxycinnamoyl)spermidines from Microdesmis keayana roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

- 5. mdpi.com [mdpi.com]

- 6. arts.units.it [arts.units.it]

- 7. researchgate.net [researchgate.net]

challenges in the chemical synthesis of N1,N10-Bis(p-coumaroyl)spermidine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of N1,N10-Bis(p-coumaroyl)spermidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges in the synthesis of this compound revolve around the polyfunctional nature of the starting materials, spermidine (B129725) and p-coumaric acid. Key difficulties include:

-

Selective Acylation of Spermidine: Spermidine possesses two primary amino groups (N1 and N10) and one secondary amino group (N5) with similar reactivities. Achieving selective acylation at the terminal primary amino groups while leaving the secondary amino group unmodified requires a robust protecting group strategy.

-

Activation of p-Coumaric Acid: The carboxylic acid group of p-coumaric acid needs to be activated to facilitate amide bond formation. This activated intermediate can be unstable and susceptible to side reactions.

-

Amide Coupling Reaction: Ensuring a high yield and clean conversion during the amide coupling step can be challenging due to steric hindrance and potential side reactions with the coupling reagents.

-

Purification of the Final Product: Separating the desired product from starting materials, incompletely reacted intermediates, and byproducts of the reaction can be complex and may require multiple chromatographic steps.

Q2: Which protecting group strategy is most effective for the selective acylation of spermidine's primary amines?

A2: An effective and commonly used strategy is the orthogonal protection of spermidine's amino groups. The use of the tert-butoxycarbonyl (Boc) group is a well-established method for protecting the primary amines (N1 and N10) while leaving the secondary amine (N5) available for subsequent reactions or, in this synthesis, unreacted under controlled conditions. The resulting N1,N10-di-Boc-spermidine is a stable intermediate that allows for selective coupling at the deprotected secondary amine if needed, or in this case, direct use after deprotection for other applications.

Q3: What are the common methods for activating p-coumaric acid, and what are their pros and cons?

A3: Two primary methods for activating p-coumaric acid are:

-

Conversion to p-Coumaroyl Chloride: This is a highly reactive intermediate that readily acylates amines.

-

Pros: High reactivity can lead to faster reaction times.

-

Cons: The reagent used for this conversion, typically thionyl chloride (SOCl₂), is harsh and can lead to side reactions, particularly with the phenolic hydroxyl group of p-coumaric acid if it is not protected. The resulting p-coumaroyl chloride is also moisture-sensitive.

-

-

Formation of an N-Hydroxysuccinimide (NHS) Ester: This method involves reacting p-coumaric acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

-

Pros: Milder reaction conditions compared to forming the acid chloride, leading to fewer side reactions. The NHS ester is more stable than the acid chloride and can sometimes be isolated.

-

Cons: The reaction with the amine can be slower. The dicyclohexylurea (DCU) byproduct from the DCC coupling is poorly soluble and must be carefully removed by filtration.

-

Q4: What are the typical side products in this synthesis, and how can they be minimized?

A4: Common side products can include:

-

Over-acylated spermidine: If the secondary amine (N5) of spermidine is not adequately protected or if the reaction conditions are too harsh, it can also be acylated, leading to N1,N5,N10-tris(p-coumaroyl)spermidine. This can be minimized by using a robust protecting group strategy for the primary amines and carefully controlling the stoichiometry of the reactants.

-

Hydrolyzed p-coumaric acid: If moisture is present in the reaction, the activated p-coumaric acid intermediate can hydrolyze back to the carboxylic acid, reducing the yield. Using anhydrous solvents and an inert atmosphere can prevent this.

-

Byproducts from coupling reagents: For example, when using DCC, the byproduct dicyclohexylurea (DCU) can contaminate the product if not properly removed. Thorough filtration is crucial.

Troubleshooting Guides

Problem 1: Low Yield of N1,N10-di-Boc-spermidine during the Protection Step

| Possible Cause | Troubleshooting Action |

| Incomplete reaction | - Ensure accurate stoichiometry of reagents. A slight excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) may be necessary.- Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).- Ensure the reaction is performed at the optimal temperature (typically room temperature). |

| Formation of mono-Boc-spermidine or other partially protected species | - Optimize the amount of base (e.g., triethylamine) used to facilitate the reaction.- Ensure proper mixing of the reactants. |

| Loss of product during workup | - Be careful during the extraction and washing steps to avoid loss of the product in the aqueous layer.- Ensure the pH is appropriately adjusted during the workup. |

Problem 2: Low Yield of this compound during the Coupling Step

| Possible Cause | Troubleshooting Action |

| Inefficient activation of p-coumaric acid | - If using the NHS ester method, ensure the DCC and NHS are of high quality and used in the correct stoichiometry.- Allow sufficient time for the activation step before adding the protected spermidine. |

| Decomposition of the activated p-coumaric acid | - Perform the reaction under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).- If using p-coumaroyl chloride, use it immediately after its preparation. |

| Incomplete coupling reaction | - Increase the reaction time and/or temperature, monitoring for potential side product formation.- Consider using a different coupling agent. A comparison of common coupling agents is provided in the data section. |

| Steric hindrance | - While not a major issue with spermidine, ensure that the protecting groups on spermidine are not excessively bulky. |

Problem 3: Difficulty in Purifying the Final Product

| Possible Cause | Troubleshooting Action |

| Presence of dicyclohexylurea (DCU) byproduct | - Ensure thorough filtration of the reaction mixture before workup. Cooling the reaction mixture can sometimes improve the precipitation of DCU. |

| Co-elution of product and impurities during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., reverse-phase silica). |

| Presence of unreacted starting materials | - Ensure the reaction has gone to completion using TLC before starting the workup.- Adjust the stoichiometry of the reactants to drive the reaction towards the product. |

Data Presentation

Table 1: Illustrative Yields for the Synthesis of this compound under Different Coupling Conditions.

Note: These are representative yields based on literature for similar amide coupling reactions and may vary depending on the specific experimental conditions.

| Step | Protecting Group for Spermidine | Activating/Coupling Agent for p-Coumaric Acid | Typical Yield (%) | Key Considerations |

| Protection | Boc | Boc₂O | 70-85% | Requires careful control of stoichiometry to favor di-protection. |

| Coupling | Boc | DCC/NHS | 60-75% | DCU byproduct must be thoroughly removed. |

| Coupling | Boc | HATU | 70-90% | Generally higher yields and faster reactions, but more expensive. |

| Coupling | Boc | Thionyl Chloride (for acid chloride) | 50-70% | Harsh conditions may require protection of the phenolic hydroxyl group. |

| Deprotection | Boc | Trifluoroacetic Acid (TFA) | >90% | TFA is corrosive and must be handled with care. |

Experimental Protocols

Protocol 1: Synthesis of N1,N10-di-Boc-spermidine

This protocol is adapted from a procedure for the selective protection of primary amines in polyamines.[1]

-

Dissolve Spermidine: In a round-bottom flask, dissolve spermidine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add Base: Add triethylamine (B128534) (Et₃N) (2.2 eq) to the solution and stir.

-

Add Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-